

Characterization of 6-BenzylOctahydro-1H-pyrrolo[3,4-b]pyridine: A Technical Guide

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Compound of Interest

Compound Name: 6-BenzylOctahydro-1H-pyrrolo[3,4-b]pyridine

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the characterization of **6-BenzylOctahydro-1H-pyrrolo[3,4-b]pyridine**, a key heterocyclic compound with significant applications in medicinal chemistry. This document details its chemical and physical properties, provides available spectroscopic data, and outlines its crucial role as a synthetic intermediate. Particular focus is given to the (4aS,7aS)-stereoisomer, a critical building block in the synthesis of the fourth-generation fluoroquinolone antibiotic, Moxifloxacin. This guide also presents a detailed synthetic workflow and a summary of the potential biological activities associated with the broader octahydro-1H-pyrrolo[3,4-b]pyridine scaffold, offering valuable insights for researchers in drug discovery and development.

Introduction

6-BenzylOctahydro-1H-pyrrolo[3,4-b]pyridine is a bicyclic diamine belonging to the pyrrolopyridine class of heterocyclic compounds. Its rigid structure and chiral centers make it an attractive scaffold for the development of novel therapeutic agents. The N-benzyl protecting group offers stability during synthetic manipulations and can be readily removed to allow for further functionalization.

The most notable application of this compound is as a key intermediate in the stereoselective synthesis of Moxifloxacin.[\[1\]](#)[\[2\]](#) The specific (4aS,7aS)-isomer is essential for the desired pharmacological activity of the final antibiotic.[\[2\]](#) Understanding the physicochemical properties and synthetic routes to this intermediate is therefore of high importance for pharmaceutical manufacturing and research.

Physicochemical and Spectroscopic Data

While specific experimental data for **6-BenzylOctahydro-1H-pyrrolo[3,4-b]pyridine** is not extensively reported in publicly available literature, data for the core structure, (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine, and computed data for the N-benzyl derivative provide valuable characterization parameters.

General Properties

The general chemical and physical properties of the (4aS,7aS)-isomer of **6-BenzylOctahydro-1H-pyrrolo[3,4-b]pyridine** and its unbenzylated core are summarized in the table below.

Property	6-BenzylOctahydro-1H-pyrrolo[3,4-b]pyridine (4aS,7aS)-isomer	(4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine
CAS Number	151213-39-7	151213-40-0
Molecular Formula	C ₁₄ H ₂₀ N ₂	C ₇ H ₁₄ N ₂
Molecular Weight	216.32 g/mol	126.20 g/mol
Appearance	Not specified (likely an oil or low-melting solid)	Not specified
Boiling Point	Not specified	198.5°C at 760 mmHg [3]
Flash Point	Not specified	87.1°C [3]
Density	Not specified	0.95 g/cm ³ [3]

Spectroscopic Data

Detailed experimental spectroscopic data for the 6-benzyl derivative is scarce. However, the following tables present available NMR data for the unbenzylated (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine core, which serves as a foundational reference for spectral analysis.

Table 2.1: ^1H NMR Spectroscopic Data for (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine[4]

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
2.95-2.98	m	1H	
2.63-2.82	m	4H	
2.54	dd	1H	
2.39-2.45	m	1H	
2.16-2.45	br s	2H	
1.81-1.89	m	1H	
1.59-1.66	m	2H	
1.35-1.46	m	1H	
1.24-1.31	m	1H	

Solvent: DMSO-d₆, Frequency: 400 MHz

Table 2.2: ^{13}C NMR Spectroscopic Data for (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine[4]

Chemical Shift (ppm)

57.43

53.37

47.78

44.49

37.85

23.51

21.90

Solvent: DMSO-d₆, Frequency: 400 MHz

Mass Spectrometry (MS):

- (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine: The calculated mass for (M+H)⁺ is 126.20, with an observed value of 126.7.[4]

Fourier-Transform Infrared Spectroscopy (FTIR): Specific FTIR data for **6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine** is not readily available. However, characteristic peaks would be expected for C-H stretching of the aromatic and aliphatic groups, C-N stretching, and N-H bending (for the secondary amine in the unbenzylated core).

Experimental Protocols

The synthesis of **6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine** is a key step in the overall synthesis of Moxifloxacin. The following is a generalized experimental protocol based on literature descriptions.[2]

Synthesis of (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine

A common synthetic route involves the following key transformations:

- Reaction of pyridine-2,3-dicarboxylic acid anhydride with benzylamine: This step forms N-benzyl-2,3-pyridinedicarboximide.
- Reduction of the pyridine ring: The pyridinedicarboximide is reduced to yield 6-benzyl-5,7-dioxooctahdropyrrolo[3,4-b]pyridine.
- Reduction of the amide groups: The dioxo intermediate is further reduced to afford 6-benzyloctahdropyrrolo[3,4-b]pyridine.
- Optical resolution: The racemic mixture of 6-benzyloctahdropyrrolo[3,4-b]pyridine is resolved using a chiral acid, such as L-tartaric acid, to isolate the desired (4aS,7aS)-isomer.
- Debenylation: The benzyl protecting group is removed, typically through catalytic hydrogenation, to yield (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine.

The following diagram illustrates the experimental workflow for the synthesis.

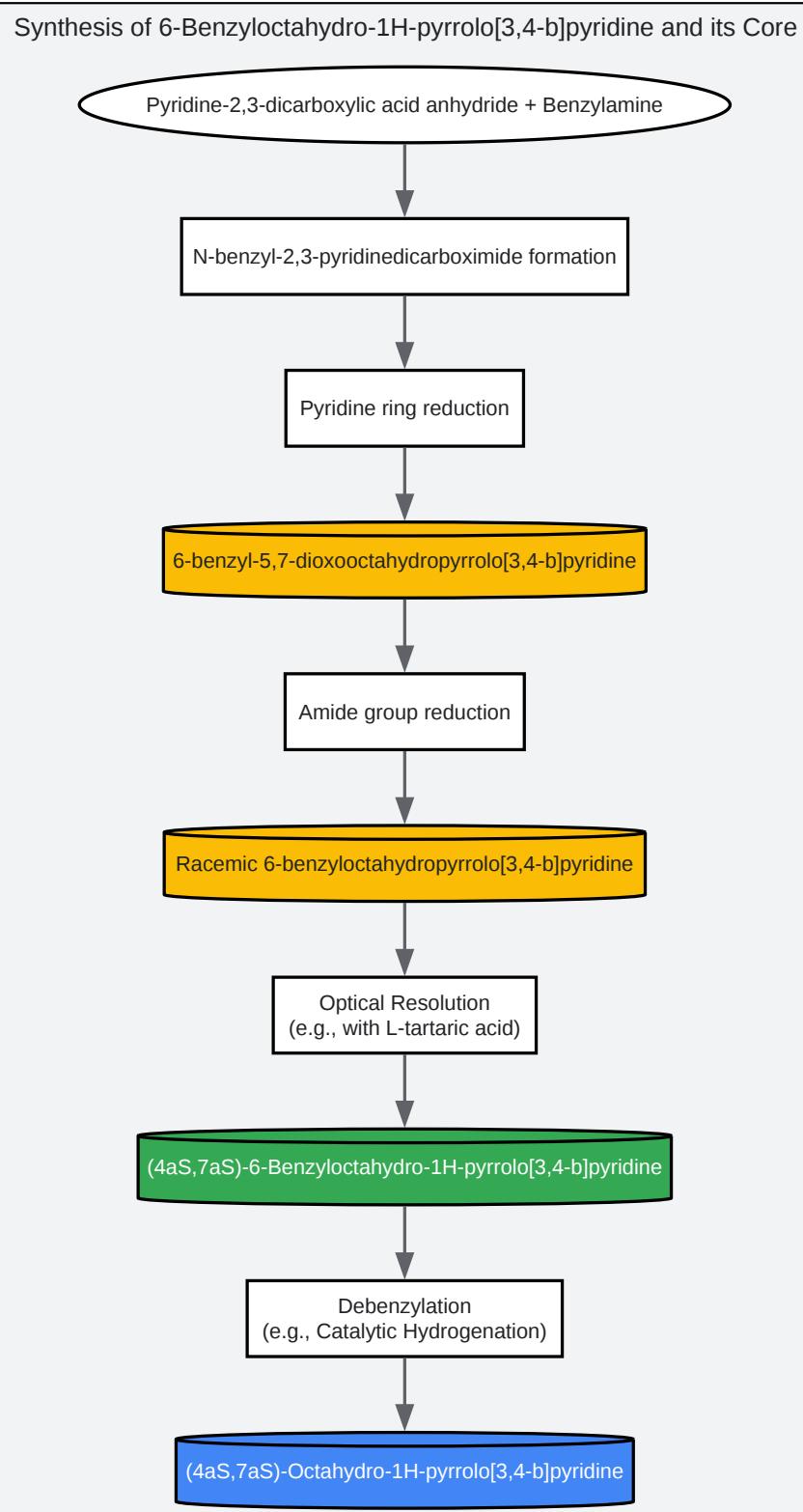
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Figure 1: Experimental workflow for the synthesis of (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine.

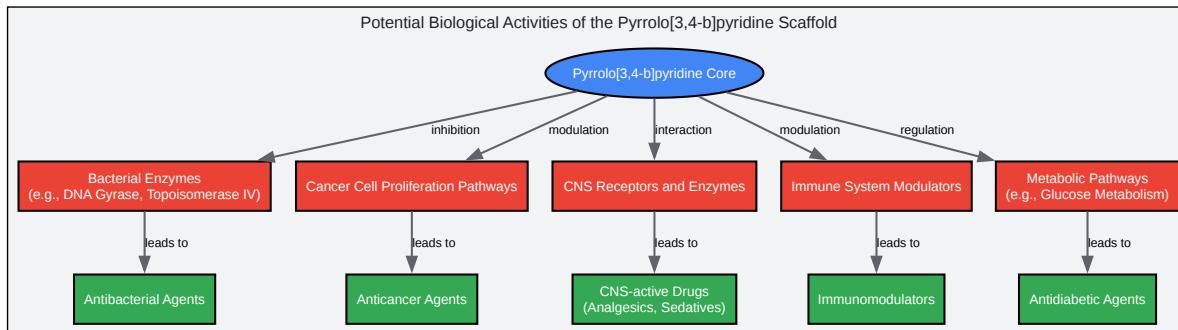
Biological Activity and Potential Applications

While specific biological studies on **6-BenzylOctahydro-1H-pyrrolo[3,4-b]pyridine** are limited, the broader class of pyrrolopyridine derivatives exhibits a wide range of pharmacological activities.^[5] These compounds are recognized for their potential in treating various diseases, making the octahydro-1H-pyrrolo[3,4-b]pyridine core a "privileged scaffold" in medicinal chemistry.

The diverse biological activities of pyrrolopyridine derivatives include:

- Antibacterial: As exemplified by Moxifloxacin, these scaffolds can be elaborated to target bacterial enzymes like DNA gyrase and topoisomerase IV.
- Anticancer: Certain derivatives have shown antiproliferative activity against various cancer cell lines.^[5]
- Antiviral, Antifungal, and Antimycobacterial: The pyrrolopyridine nucleus is found in compounds with a broad spectrum of antimicrobial properties.^{[5][6]}
- Neurological and Immunological Modulation: Derivatives have been investigated for their effects on the nervous and immune systems, including analgesic and sedative properties.^{[5][6]}
- Antidiabetic: Some analogues have been shown to have potential in managing blood glucose levels.^[5]

The following diagram provides a conceptual overview of the potential biological targets and therapeutic applications of the pyrrolo[3,4-b]pyridine scaffold.



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Figure 2: Conceptual diagram of the potential biological activities of the pyrrolo[3,4-b]pyridine scaffold.

Conclusion

6-BenzylOctahydro-1H-pyrrolo[3,4-b]pyridine, particularly its (4aS,7aS)-isomer, is a fundamentally important intermediate in pharmaceutical synthesis. While comprehensive, publicly available characterization data for this specific N-benzyl derivative is limited, its synthetic pathway and the properties of its core structure are well-documented. The broader family of pyrrolopyridine derivatives continues to be a source of promising new drug candidates with a wide array of potential therapeutic applications. This technical guide serves as a valuable resource for researchers by consolidating the available information on the synthesis and characterization of this key building block and highlighting the therapeutic potential of the underlying molecular scaffold. Further research into the specific biological activities of N-substituted octahydro-1H-pyrrolo[3,4-b]pyridines is warranted to fully explore their potential in drug discovery.

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